Levonorgestrel-D8
CAS No.:
Cat. No.: VC16661223
Molecular Formula: C21H28O2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28O2 |
|---|---|
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,12D2,13D,16D |
| Standard InChI Key | WWYNJERNGUHSAO-AYDFAPMWSA-N |
| Isomeric SMILES | [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@]4(C#C)O)([2H])[2H])CC)[2H] |
| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Introduction
Chemical Identity and Structural Features
Structural Comparison to Levonorgestrel
The parent compound, levonorgestrel (C₂₁H₂₈O₂), shares identical functional groups but lacks deuterium substitution. This difference renders Levonorgestrel-D8 approximately 2.5% heavier, a feature exploited in mass spectrometry-based assays to distinguish it from endogenous hormones . The deuterium atoms stabilize carbon-hydrogen bonds, reducing metabolic degradation rates and extending half-life in experimental systems .
Synthesis and Production
Deuteration Techniques
The synthesis of Levonorgestrel-D8 typically involves catalytic exchange reactions using deuterated reagents such as D₂O or deuterium gas. Advanced methods employ transition metal catalysts to selectively replace hydrogen atoms at specific positions without altering the stereochemistry. For instance, platinum-catalyzed deuteration at high temperatures ensures efficient incorporation of deuterium into the steroid backbone .
Purification and Validation
Post-synthesis purification relies on high-performance liquid chromatography (HPLC) coupled with mass spectrometry to verify isotopic purity (>98% deuterium incorporation) . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of the parent compound’s stereochemical configuration, particularly at the 13β-ethyl and 17α-ethynyl groups critical for progestogen receptor binding .
Pharmacological Profile
Mechanism of Action
Like levonorgestrel, Levonorgestrel-D8 binds selectively to progesterone receptors (PRs) with an affinity comparable to natural progesterone (Kd ≈ 1–5 nM) . This interaction modulates transcriptional activity in target tissues, mimicking the effects of endogenous progesterone on endometrial maturation and gonadotropin suppression .
Pharmacokinetic Advantages
Deuteration confers distinct pharmacokinetic properties:
-
Extended Half-Life: The heavier isotope effect slows hepatic metabolism via cytochrome P450 enzymes, increasing the elimination half-life from 24–32 hours (levonorgestrel) to approximately 40–48 hours .
-
Enhanced Traceability: Deuterium labeling allows quantification of drug distribution at sub-picomolar concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
-
Reduced Metabolic Interference: Deuterium substitution at metabolically vulnerable positions minimizes the formation of reactive intermediates, improving safety profiles in long-term studies .
Table 2: Comparative Pharmacokinetics of Levonorgestrel and Levonorgestrel-D8
| Parameter | Levonorgestrel | Levonorgestrel-D8 | Source |
|---|---|---|---|
| Half-life (hours) | 24–32 | 40–48 | |
| Protein Binding (%) | 98 | 98 | |
| Bioavailability (%) | 95 | 95 | |
| Primary Metabolite | 5α-Dihydro-LNG | 5α-Dihydro-LNG-D8 |
Research Applications
Pharmacokinetic and Metabolic Studies
Levonorgestrel-D8 serves as an internal standard in quantitative assays, enabling researchers to:
-
Track tissue-specific distribution in rodent models.
-
Measure drug-drug interactions with hepatic enzymes (e.g., CYP3A4) .
-
Investigate transdermal absorption kinetics in patch formulations .
Isotope Tracer Techniques
In pulse-chase experiments, Levonorgestrel-D8 distinguishes newly administered drug from residual compounds, facilitating precise measurements of elimination rates . For example, a 2025 study utilized Levonorgestrel-D8 to demonstrate that obesity alters levonorgestrel clearance by 30% in patients with BMI >30 .
Click Chemistry Applications
The alkyne group in Levonorgestrel-D8 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction widely used to conjugate the compound to fluorescent probes or nanoparticles for cellular tracking . This application has advanced real-time visualization of PR internalization in breast cancer cell lines .
Comparative Analysis with Related Progestogens
Table 3: Structural and Functional Comparison of Synthetic Progestogens
| Compound | Structural Similarity | Key Differentiator |
|---|---|---|
| Levonorgestrel-D8 | N/A (reference) | Deuterium labeling |
| Norgestrel | High | Racemic mixture; lower potency |
| Desogestrel | Moderate | Shorter half-life (12–24 h) |
| Medroxyprogesterone | Low | Injectable formulation |
Levonorgestrel-D8’s unique value lies in its dual role as a bioactive compound and a research tool. Unlike non-deuterated analogs, it permits simultaneous assessment of therapeutic effects and pharmacokinetic behavior within the same experimental system .
Emerging Trends and Future Directions
Recent advancements focus on:
-
Multiplexed Assays: Combining Levonorgestrel-D8 with carbon-13 or nitrogen-15 labels for multi-analyte pharmacokinetic modeling .
-
Nanoparticle Delivery: Conjugating Levonorgestrel-D8 to lipid nanoparticles to study blood-brain barrier penetration .
-
Environmental Monitoring: Detecting trace levels of deuterated contraceptives in wastewater to assess public health interventions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume